tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate
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Overview
Description
The compound “tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate” is an important intermediate product in the synthesis of Edoxaban . Edoxaban is a direct inhibitor of coagulation factor Xa and is sold under the trade name Lixiana® as an oral anticoagulant .
Synthesis Analysis
The synthesis of a similar compound, “tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate”, involves mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent, then adding a base .
Molecular Structure Analysis
The molecular formula of “tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate” is C14H27N3O3 .
Physical And Chemical Properties Analysis
The physical form of a similar compound, “tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate”, is described as a liquid or low melting solid .
Scientific Research Applications
Biodegradation and Environmental Fate
Ethyl tert-butyl ether (ETBE), a structurally related compound to tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, has been studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, with the initial biodegradation involving hydroxylation by a monooxygenase enzyme. The presence of co-contaminants in the environment may affect the biodegradation of ETBE, either limiting or enhancing it through processes like cometabolism (Thornton et al., 2020).
Pharmacological and Genetic Studies
Compounds structurally similar to tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate have been studied for their modulatory effects on lung adenoma formation in mice. One study found that butylated hydroxytoluene (BHT), a food additive, can modulate lung adenomas in mice treated with the carcinogen urethan, showing both prophylactic and tumor-enhancing activities depending on the treatment regimen (Malkinson & Beers, 1984).
Metabolism and Toxicokinetics
The metabolism and toxicokinetics of related compounds like ethyl tert-butyl ether (ETBE) have been studied to understand their behavior in biological systems. One study evaluated the uptake, disposition, and potential biomarkers of ETBE in humans. The research suggested that tertiary butyl alcohol (TBA) could be a more appropriate biomarker for ETBE exposure than the parent ether itself, based on the blood and urine profiles and kinetic patterns (Nihlen et al., 1998).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2S,3R)-2-hydroxypentan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUGSGNURZEOU-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H](C)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate |
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